molecular formula C10H12ClNO B1504180 (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE CAS No. 885271-38-5

(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE

Cat. No.: B1504180
CAS No.: 885271-38-5
M. Wt: 197.66 g/mol
InChI Key: VJVYUSDYLARVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran precursor.

    Chlorination: The precursor undergoes chlorination to introduce the chlorine atom at the 6th position.

    Methylation: The next step involves the methylation of the nitrogen atom.

    Reduction: The final step is the reduction of the compound to obtain the desired 3,4-dihydro form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Using batch reactors for controlled chlorination and methylation reactions.

    Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the compound’s structure.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of fully reduced benzopyran derivatives.

    Substitution: Formation of new compounds with different halogen atoms or functional groups.

Scientific Research Applications

(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid: Another benzopyran derivative with similar structural features.

    6-Methyl-2H-1-benzopyran-2-one: A methylated benzopyran with different functional groups.

    1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indole): A spiro compound with a benzopyran core.

Uniqueness

(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

(6-Chloro-chroman-3-yl)-methylamine is a compound that belongs to the class of benzopyran derivatives, which are widely recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H12ClNO
  • CAS Number : 885271-38-5
  • Molecular Weight : 197.66 g/mol

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections.

2. Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

3. Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes, such as cholinesterases and monoamine oxidase B (MAO B), which are significant in neurodegenerative diseases like Alzheimer's. In vitro assays have demonstrated its potential as a multi-target inhibitor, which may offer therapeutic benefits in managing these conditions .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Binding : The compound may bind to active sites of enzymes, altering their activity. For instance, it has shown selective inhibition against MAO B with an IC50 value in the nanomolar range .
  • Cell Signaling Pathways : It may modulate signaling pathways involved in cell survival and proliferation, contributing to its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against certain bacteria and fungi,
AnticancerInduces apoptosis and inhibits cancer cell growth,
Enzyme InhibitionInhibits cholinesterases and MAO B; potential for neuroprotection ,

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study :
    • A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as an antimicrobial agent.
  • Anticancer Research :
    • In vitro studies using cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways.
  • Neuroprotective Effects :
    • Research focused on the inhibition of MAO B showed promising results for potential use in Alzheimer's treatment. The compound exhibited selective binding to MAO B with minimal side effects on MAO A, reducing risks associated with traditional MAO inhibitors.

Properties

IUPAC Name

6-chloro-N-methyl-3,4-dihydro-2H-chromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-12-9-5-7-4-8(11)2-3-10(7)13-6-9/h2-4,9,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVYUSDYLARVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=C(C=CC(=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693046
Record name 6-Chloro-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-38-5
Record name 6-Chloro-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE
Reactant of Route 2
Reactant of Route 2
(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE
Reactant of Route 3
Reactant of Route 3
(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE
Reactant of Route 4
Reactant of Route 4
(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE
Reactant of Route 5
Reactant of Route 5
(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE
Reactant of Route 6
(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.